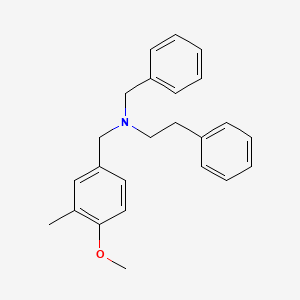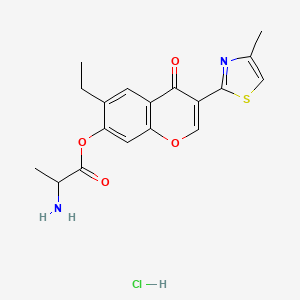![molecular formula C13H11BrN2O2S B6039365 1-(4-bromophenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethanone](/img/structure/B6039365.png)
1-(4-bromophenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-bromophenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethanone is a compound that belongs to the class of pyrimidine derivatives. It has been the focus of scientific research due to its potential applications in various fields, including medicine, agriculture, and industry.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethanone is not fully understood. However, it has been suggested that the compound inhibits the activity of enzymes involved in cell proliferation and survival, such as AKT and ERK1/2. It has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and physiological effects:
1-(4-bromophenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethanone has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines such as IL-6 and TNF-α, and to increase the levels of anti-inflammatory cytokines such as IL-10. It has also been shown to decrease the levels of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(4-bromophenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethanone in lab experiments include its low toxicity, high solubility, and ease of synthesis. However, its limitations include its instability in aqueous solutions and its limited bioavailability.
Future Directions
There are many future directions for the study of 1-(4-bromophenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethanone. One possible direction is the development of more stable and bioavailable derivatives of the compound. Another direction is the study of its potential applications in other fields, such as agriculture and industry. Finally, the compound could be further studied for its mechanism of action and its potential as a therapeutic agent for various diseases.
Synthesis Methods
The synthesis of 1-(4-bromophenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethanone involves the reaction of 4-bromoacetophenone with 4-amino-6-methyl-2-thiouracil in the presence of a base and a solvent. The reaction yields the target compound, which can be purified by recrystallization or column chromatography.
Scientific Research Applications
1-(4-bromophenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethanone has been studied for its potential applications in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
properties
IUPAC Name |
2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-4-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O2S/c1-8-6-12(18)16-13(15-8)19-7-11(17)9-2-4-10(14)5-3-9/h2-6H,7H2,1H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSXJWITENPVOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-phenoxyphenyl)amino]methylene}acetamide](/img/structure/B6039285.png)
![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-2-{3-oxo-1-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinyl}acetamide](/img/structure/B6039301.png)
![3-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-3-piperidinyl}-N-[(5-methyl-2-furyl)methyl]propanamide](/img/structure/B6039304.png)
![6-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B6039309.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-pyridinylmethyl)-4-piperidinecarboxamide oxalate](/img/structure/B6039312.png)
![3-(2,6-dichlorophenyl)-N-[3-(diethylamino)propyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B6039315.png)

![2,2'-[(2-hydroxy-5-methyl-1,3-phenylene)bis(methylenethio)]diacetic acid](/img/structure/B6039334.png)
![1-(2-ethylphenyl)-3-[(2-ethylphenyl)amino]-4,5,6,7-tetrahydrocyclohepta[b]pyrrol-2(1H)-one](/img/structure/B6039341.png)
![3-{2-[4-(methoxymethyl)-1-piperidinyl]-2-oxoethyl}-4-(3-methylbutyl)-2-piperazinone](/img/structure/B6039352.png)
![1-(2-ethoxyphenyl)-4-{[1-(3-phenylpropyl)-4-piperidinyl]carbonyl}piperazine oxalate](/img/structure/B6039369.png)
![1-[4-(benzyloxy)phenyl]-4-(4-methoxybenzoyl)piperazine](/img/structure/B6039371.png)
![ethyl 1-[3-(2-chloro-4-methylphenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B6039380.png)
